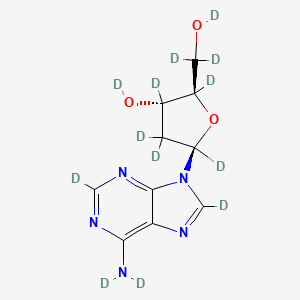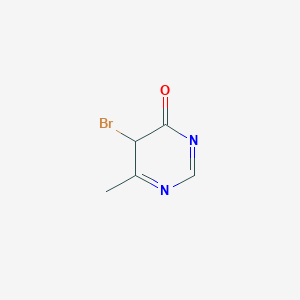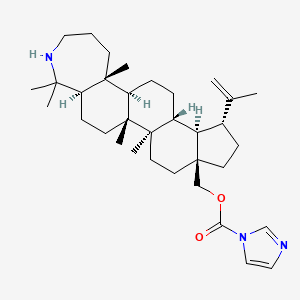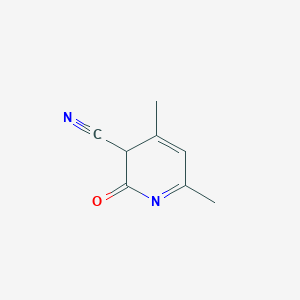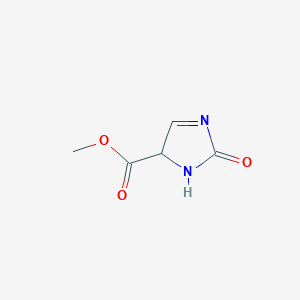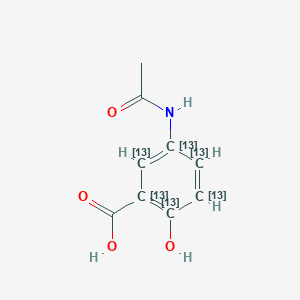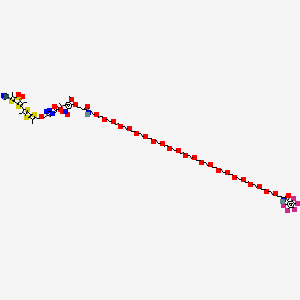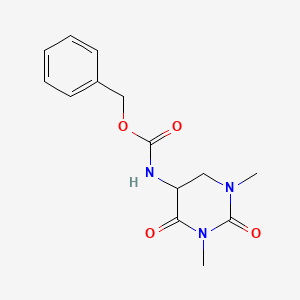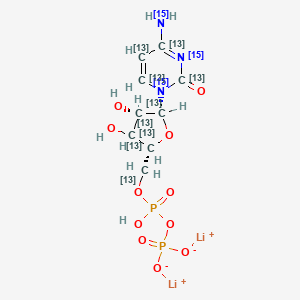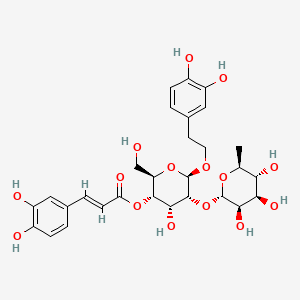![molecular formula C33H42N4O10 B12365453 N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)
N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide is a complex organic compound that features multiple functional groups, including diazirine, furochromen, and butanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide can be approached through a multi-step synthetic route. The key steps may involve:
Formation of the diazirine moiety: This can be achieved by reacting an alkyne with a diazirine precursor under photochemical conditions.
Synthesis of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Linking the two moieties: The diazirine and furochromen units can be linked through a series of condensation and coupling reactions.
Final assembly: The butanamide group is introduced in the final step through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a photoreactive probe due to the presence of the diazirine group, which can form reactive intermediates upon exposure to light.
Biology
In biological research, the compound can be used for photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of advanced materials with specific photochemical properties.
Mechanism of Action
The mechanism of action of N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide involves the formation of reactive intermediates upon exposure to light. These intermediates can interact with various molecular targets, including proteins and nucleic acids, leading to covalent modifications and changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific photochemical and biological properties. The presence of the diazirine group allows for photoactivation, while the furochromen core provides additional chemical stability and reactivity.
Properties
Molecular Formula |
C33H42N4O10 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide |
InChI |
InChI=1S/C33H42N4O10/c1-2-3-10-33(36-37-33)11-12-34-28(39)9-15-41-18-20-43-22-23-44-21-19-42-17-13-35-27(38)5-4-14-45-32-30-26(8-16-46-30)24-25-6-7-29(40)47-31(25)32/h1,6-8,16,24H,3-5,9-15,17-23H2,(H,34,39)(H,35,38) |
InChI Key |
XUYYZNAXRNWINR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


